![molecular formula C17H13BrNO+ B300193 1-(4-Bromophenacyl)quinolinium](/img/structure/B300193.png)
1-(4-Bromophenacyl)quinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenacyl)quinolinium is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a quaternary ammonium salt that is commonly used as a photosensitive caging agent for a variety of biological molecules.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenacyl)quinolinium involves the use of light to trigger the release of caged molecules. When exposed to light of a specific wavelength, the compound undergoes a photochemical reaction that results in the release of the caged molecule. This process is reversible, allowing for repeated cycles of caging and uncaging.
Biochemical and Physiological Effects:
The use of 1-(4-Bromophenacyl)quinolinium in scientific research has led to a better understanding of the biochemical and physiological effects of various biological molecules. By controlling the release of these molecules, researchers can study their effects on cellular processes and pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(4-Bromophenacyl)quinolinium in lab experiments is its ability to provide precise temporal control over the release of caged molecules. This allows for the study of biological processes in a highly controlled manner. However, the use of this compound can be limited by its potential toxicity and the need for specific wavelengths of light for uncaging.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(4-Bromophenacyl)quinolinium. One area of interest is the development of new caging agents with improved properties, such as increased efficiency or reduced toxicity. Additionally, the use of this compound in combination with other techniques, such as optogenetics, could lead to new insights into the functioning of biological systems.
Synthesemethoden
The synthesis of 1-(4-Bromophenacyl)quinolinium involves the reaction of 4-bromobenzaldehyde with quinoline in the presence of a base such as sodium hydroxide. The resulting product is then quaternized with a suitable alkylating agent to form the final compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenacyl)quinolinium has a wide range of applications in scientific research. It is commonly used as a photosensitive caging agent for a variety of biological molecules, including neurotransmitters, enzymes, and nucleotides. This compound can be used to control the release of these molecules in a precise and temporally controlled manner, allowing for the study of their biological functions.
Eigenschaften
Produktname |
1-(4-Bromophenacyl)quinolinium |
---|---|
Molekularformel |
C17H13BrNO+ |
Molekulargewicht |
327.2 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-quinolin-1-ium-1-ylethanone |
InChI |
InChI=1S/C17H13BrNO/c18-15-9-7-14(8-10-15)17(20)12-19-11-3-5-13-4-1-2-6-16(13)19/h1-11H,12H2/q+1 |
InChI-Schlüssel |
XZSHZAYQDYVLAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CC(=O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CC(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.